molecular formula C19H31N5O3 B3811192 Ethyl 4-[1-[3-(1-methylpyrazol-4-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate

Ethyl 4-[1-[3-(1-methylpyrazol-4-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate

Cat. No.: B3811192
M. Wt: 377.5 g/mol
InChI Key: PUOXYJJBPDWAGB-UHFFFAOYSA-N
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Description

Ethyl 4-[1-[3-(1-methylpyrazol-4-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate is a complex organic compound that features a piperazine and piperidine ring system, along with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-[3-(1-methylpyrazol-4-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole moiety can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The piperidine ring can be formed via a reductive amination reaction. The final step involves coupling the pyrazole and piperidine intermediates with piperazine and ethyl chloroformate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-[3-(1-methylpyrazol-4-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine nitrogen atoms using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[1-[3-(1-methylpyrazol-4-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[1-[3-(1-methylpyrazol-4-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyrazole-4-boronic acid pinacol ester: Shares the pyrazole moiety and is used in similar synthetic applications.

    4-Methylpyrazole: Another pyrazole derivative with different substituents, used as an alcohol dehydrogenase inhibitor.

Uniqueness

Ethyl 4-[1-[3-(1-methylpyrazol-4-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate is unique due to its combination of piperazine, piperidine, and pyrazole rings, which confer specific chemical and biological properties not found in simpler analogs. This structural complexity allows for a broader range of interactions and applications in various fields.

Properties

IUPAC Name

ethyl 4-[1-[3-(1-methylpyrazol-4-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O3/c1-3-27-19(26)23-11-9-22(10-12-23)17-5-4-8-24(15-17)18(25)7-6-16-13-20-21(2)14-16/h13-14,17H,3-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOXYJJBPDWAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CCCN(C2)C(=O)CCC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[1-[3-(1-methylpyrazol-4-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate
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Ethyl 4-[1-[3-(1-methylpyrazol-4-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate
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Ethyl 4-[1-[3-(1-methylpyrazol-4-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate
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Ethyl 4-[1-[3-(1-methylpyrazol-4-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate
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Ethyl 4-[1-[3-(1-methylpyrazol-4-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate
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Ethyl 4-[1-[3-(1-methylpyrazol-4-yl)propanoyl]piperidin-3-yl]piperazine-1-carboxylate

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